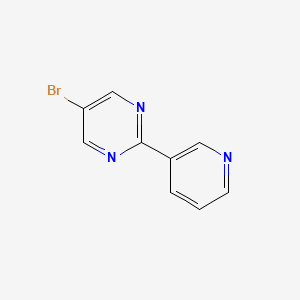

5-Bromo-2-(pyridin-3-YL)pyrimidine

描述

5-Bromo-2-(pyridin-3-yl)pyrimidine is a heterocyclic aromatic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-3-yl)pyrimidine typically involves the bromination of 2-(pyridin-3-yl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under reflux conditions . Another method involves the use of bromine in acetic acid as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position undergoes palladium-catalyzed coupling with arylboronic acids. Key findings include:

Catalytic System :

-

Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂

-

Base : K₃PO₄ (optimal for minimizing side reactions)

Substrate Scope :

Electron-withdrawing or donating groups on arylboronic acids do not significantly affect yields (typically 60–95%). For example:

| Boronic Acid Substituent | Product Yield (%) |

|---|---|

| 4-Fluorophenyl | 89 |

| 3-Chlorophenyl | 78 |

| 2-Methoxyphenyl | 82 |

| Data adapted from |

Mechanistic Insight :

Density functional theory (DFT) studies (B3LYP/6-31G(d,p)) confirm that the bromine’s electrophilicity drives oxidative addition to palladium, followed by transmetallation and reductive elimination .

Nucleophilic Aromatic Substitution

The bromine can be displaced by nitrogen nucleophiles under metal-free conditions:

Optimized Conditions :

Reactivity Trends :

Substituent position on the pyridine ring dictates reactivity:

| Substrate | Yield (%) | Notes |

|---|---|---|

| 5-Bromo-2-fluoropyridine | 95 | High para-fluorine activation |

| 4-Bromo-2-fluoropyridine | 43 | Steric hindrance |

| 2-Bromo-6-fluoropyridine | 28 | Ortho-substitution penalty |

| Data from |

Computational Insights

DFT studies reveal:

-

Frontier Molecular Orbitals : The LUMO is localized on the bromine-bearing pyrimidine ring, rationalizing its reactivity .

-

Dipole Moments : Derivatives with electron-withdrawing groups exhibit higher dipole moments (4.5–6.2 D), enhancing solubility .

Reaction Optimization Data

Critical parameters for cross-coupling (from ):

| Parameter | Optimal Value | Yield (%) | Byproduct (%) |

|---|---|---|---|

| Temperature | 70°C | 95 | <5 |

| Solvent | DMSO | 95 | <5 |

| Base | K₂CO₃ | 95 | <5 |

科学研究应用

Medicinal Chemistry

5-Bromo-2-(pyridin-3-YL)pyrimidine has been investigated for its therapeutic potential in various diseases:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). For instance, certain derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis .

- Anti-inflammatory Effects : Research has demonstrated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values for some derivatives have been reported to be comparable to standard anti-inflammatory drugs .

Biological Applications

The compound is also being explored for its biological activities:

- Antimicrobial Properties : Various studies have reported the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Biofilm Inhibition : Some derivatives have shown potential in inhibiting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Material Science

In addition to its biological applications, this compound is utilized in material science:

- Liquid Crystal Applications : The compound has been studied as a chiral dopant for liquid crystals, where its molecular structure influences the optical properties of liquid crystal displays .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of bromopyrimidine analogs demonstrated their anticancer activity through MTT assays against several cancer cell lines. Among the tested compounds, specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like Dasatinib, indicating their potential as lead compounds for further development .

Case Study 2: Anti-inflammatory Mechanism Investigation

Research evaluating the anti-inflammatory effects of pyrimidine derivatives revealed that certain compounds effectively suppressed COX-2 activity in vitro. The study highlighted the structure–activity relationships (SARs) that contribute to their efficacy, suggesting modifications to enhance potency against inflammatory diseases .

作用机制

The mechanism of action of 5-Bromo-2-(pyridin-3-yl)pyrimidine in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways and targets depend on the specific derivative and its intended application .

相似化合物的比较

Similar Compounds

5-Bromo-2-(pyridin-2-yl)pyrimidine: Similar in structure but with the pyridine ring attached at a different position.

5-Bromo-2-(pyridin-4-yl)pyrimidine: Another isomer with the pyridine ring attached at the fourth position.

Uniqueness

5-Bromo-2-(pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromine and pyridine rings can affect the compound’s ability to interact with biological targets and its overall stability .

生物活性

5-Bromo-2-(pyridin-3-YL)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications in drug development, particularly focusing on antifungal, anticancer, and antithrombotic properties.

Chemical Structure and Synthesis

The chemical formula of this compound is . The compound features a bromine atom attached to a pyrimidine ring, which is further substituted with a pyridine moiety. Various synthetic routes have been explored to produce this compound, often employing palladium-catalyzed reactions such as the Suzuki cross-coupling method.

1. Antifungal Activity

This compound has demonstrated significant antifungal properties. In vitro studies have shown that derivatives synthesized from this compound exhibit potent activity against various fungal pathogens, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.

- Inhibition Rates : One derivative exhibited an inhibition rate of 100% against Phomopsis sp., surpassing the standard antifungal agent Pyrimethanil, which had an inhibition rate of 85.1%.

- EC50 Values : The effective concentration (EC50) for one of the compounds was found to be 10.5 μg/ml, indicating strong antifungal potential compared to Pyrimethanil's EC50 of 32.1 μg/ml.

2. Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. These compounds have shown promise in targeting various cancer cell lines.

- Cytotoxicity Studies : Research indicates that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For instance, a related pyrimidine derivative demonstrated an IC50 value of 0.09 µM against MCF-7 cells, indicating high potency .

3. Antithrombotic Activity

The compound has also been evaluated for its antithrombotic properties. Studies suggest that some derivatives can effectively inhibit clot formation.

- Activity Metrics : One study reported a percentage lysis value of 41.32% against clot formation in human blood, highlighting its potential as an antithrombotic agent .

Table: Summary of Biological Activities

While specific mechanisms for the biological activities of this compound remain largely unexplored, similar compounds have been studied for their interactions with cellular pathways involved in apoptosis and cell proliferation, particularly in cancer therapy . Further research is necessary to elucidate the exact mechanisms by which this compound exerts its effects.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-(pyridin-3-YL)pyrimidine, and how do reaction parameters affect yield?

- Answer: The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) reactions. For example, reacting 2-hydrazinopyrimidine derivatives with ketones in acidic conditions (e.g., acetic acid with H₂SO₄ as a catalyst) under reflux can yield pyrimidine hybrids. Slow evaporation of ethanol/DMF mixtures is effective for single-crystal growth . Key parameters include:

- Temperature: Reflux conditions (~100–120°C) ensure complete reaction.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst: Acidic environments promote hydrazone formation and cyclization.

- Purity: Recrystallization from ethanol or DMF improves product purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and detects substituent effects (e.g., pyridine ring protons resonate at δ 8.5–9.0 ppm) .

- X-ray Diffraction (XRD): Single-crystal XRD resolves 3D structure and intermolecular interactions. For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 10.18 Å, b = 17.62 Å, c = 10.18 Å are reported for analogous bromopyrimidines .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., m/z ≈ 251.98 for C₉H₆BrN₃).

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data (e.g., space group or unit cell variations) across studies?

- Answer:

- Validation Metrics: Cross-check refinement residuals (e.g., R < 0.06, wR < 0.17) and Fo/Fc maps to detect model errors .

- Software Tools: Use SHELXL for refinement and PLATON to validate symmetry operations. SHELX’s robust algorithms handle twinned data and high-resolution datasets effectively .

- Data Reproducibility: Replicate crystallization conditions (e.g., solvent ratios, evaporation rates) to minimize polymorphic variations.

Q. What strategies optimize regioselective functionalization of the pyrimidine ring in this compound?

- Answer:

- Directing Groups: The pyridinyl moiety at position 2 can act as an electron-donating group, directing electrophilic substitution to position 5.

- Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the bromine site enables aryl/heteroaryl introductions .

- Solvent Effects: DMF or THF enhances reactivity in Sonogashira couplings for alkyne additions .

- Temperature Control: Lower temperatures (−20°C to RT) minimize side reactions during halogenation.

Q. How can computational methods complement experimental data in analyzing the electronic properties of this compound?

- Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to predict bond lengths/angles, which align with XRD data (e.g., C-Br bond ≈ 1.89 Å) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking, C-H···N contacts) to explain packing motifs .

- Docking Studies: Model interactions with biological targets (e.g., kinase enzymes) to guide medicinal chemistry applications.

属性

IUPAC Name |

5-bromo-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDJFOKPOCYNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。